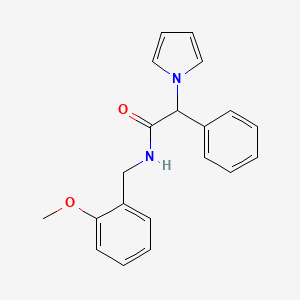

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

N-(2-Methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxybenzyl group attached to the nitrogen atom, a phenyl group at the α-carbon, and a 1H-pyrrole substituent. The methoxy group enhances solubility through its electron-donating properties, while the pyrrole ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-24-18-12-6-5-11-17(18)15-21-20(23)19(22-13-7-8-14-22)16-9-3-2-4-10-16/h2-14,19H,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZCKGHQVUCVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-methoxybenzylamine with 2-phenyl-2-(1H-pyrrol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-hydroxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide.

Reduction: Formation of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that derivatives of pyrrole, including N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, exhibit significant anticancer properties.

Mechanism of Action:

- Tubulin Polymerization Inhibition: Compounds similar to this pyrrole derivative have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, 3-aroyl-1-arylpyrrole derivatives have been synthesized and tested for their ability to inhibit cancer cell growth by disrupting the microtubule dynamics essential for mitosis .

Case Studies:

- In vitro studies indicated that certain pyrrole derivatives could suppress the growth of medulloblastoma cells at nanomolar concentrations, showcasing their potential as effective anticancer agents .

| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| ARAP 22 | <10 | Medulloblastoma | Tubulin polymerization inhibition |

| ARAP 27 | <10 | Various cancer types | Hedgehog signaling pathway inhibition |

Antibacterial Applications

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has also been explored for its antibacterial properties.

Mechanism of Action:

- Antibacterial Activity: Pyrrole-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, pyrrole derivatives have been reported to exhibit enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .

Case Studies:

- A study evaluated several pyrrole derivatives and found that some demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating their potential as novel antibacterial agents .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(2-methoxybenzyl)-pyrrole derivative | 3.12 | Staphylococcus aureus |

| Another pyrrole derivative | 0.125 | Methicillin-susceptible Staphylococcus aureus |

Neuroprotective Applications

There is emerging interest in the neuroprotective effects of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide.

Mechanism of Action:

- Neuroprotection: Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The modulation of neuroinflammatory pathways is a key area of focus .

Case Studies:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The target compound is compared below with analogous acetamides, focusing on substituent effects and pharmacological implications.

Table 1: Comparison of Key Structural Features and Properties

Key Findings from Comparative Studies

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in the target compound improves aqueous solubility compared to the chloro substituent in N-(2-chlorobenzyl)-2-...oxadiazol-5-yl...acetamide . However, trifluoromethyl groups in benzothiazole derivatives () provide greater metabolic stability due to their electron-withdrawing nature.

Heterocyclic Influence :

- Pyrrole rings (target compound, ) enable π-π interactions in binding sites, whereas imidazole (DFL20656, ) and thiazole () groups introduce hydrogen-bonding capabilities. For example, DFL20656’s imidazole moiety enhances affinity for the B1 receptor .

Bioactivity Profiles :

- The trichloroacetamide derivatives () exhibit antiplasmodial activity, likely due to the trichloromethyl group’s electrophilic reactivity. In contrast, the target compound’s lack of such groups suggests a different mechanism, possibly targeting neurological or inflammatory pathways.

Lipophilicity and Pharmacokinetics :

- Chloro and trifluoromethyl substituents () increase lipophilicity, favoring blood-brain barrier penetration but risking toxicity. The target compound’s methoxy and pyrrole groups balance moderate lipophilicity with safer metabolic profiles.

Biological Activity

N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its effects.

Synthesis

The synthesis of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-phenyl-2-(1H-pyrrol-1-yl)acetamide with 2-methoxybenzyl chloride under basic conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Phenyl-2-(1H-pyrrol-1-yl)acetamide + 2-Methoxybenzyl chloride | Base, solvent (e.g., DMF) | 75% |

| 2 | Purification (e.g., recrystallization) | Ethanol or Acetone | - |

Antioxidant Activity

Research indicates that compounds similar to N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibit significant antioxidant properties. For instance, derivatives containing pyrrole rings have shown substantial free radical scavenging activities, which may contribute to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Properties

Studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. For example, a series of pyrrole derivatives were evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity and Cancer Research

The cytotoxic effects of N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been explored in cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table: Cytotoxic Activity Against Various Cancer Cell Lines

Case Study 1: Antioxidant Efficacy

A study conducted on a series of pyrrole derivatives, including N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, assessed their antioxidant capacity through DPPH radical scavenging assays. The results indicated that these compounds exhibited a dose-dependent response, significantly reducing DPPH levels compared to controls .

Case Study 2: Antimicrobial Screening

In a comprehensive screening for antimicrobial activity, N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide was tested against a panel of bacterial and fungal pathogens. The compound demonstrated effective inhibition against Candida albicans and other pathogenic strains, suggesting its potential as a therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.